molecular formula C18H9Cl2FN2S B2688531 (Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile CAS No. 476669-95-1

(Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile

Cat. No.: B2688531
CAS No.: 476669-95-1
M. Wt: 375.24
InChI Key: AABCAKMFRVSCMH-QPEQYQDCSA-N
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Description

“(Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. The compound also contains dichlorophenyl and fluorophenyl groups, which are aromatic rings with chlorine and fluorine substituents, respectively .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, along with the dichlorophenyl and fluorophenyl groups. The “(Z)” notation in the name indicates that the compound has a specific geometric isomerism, with the dichlorophenyl and fluorophenyl groups on opposite sides of the double bond .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thiazole ring and the halogen substituents. The chlorine and fluorine atoms might make the compound more reactive towards nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the thiazole ring and the halogen substituents could affect properties like solubility, melting point, and boiling point .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis and structural characterization of related acrylonitrile derivatives have been explored in several studies. For example, research has focused on synthesizing isostructural compounds with high yields, and their structures were determined through crystallization and single-crystal diffraction techniques. These compounds typically display planar molecular structures with some parts of the molecules assuming perpendicular orientations to the main plane, highlighting their intricate molecular geometries and potential for further chemical modifications (Kariuki et al., 2021).

Optical and Material Applications

Certain derivatives have shown unique optical properties, such as aggregation-enhanced emission (AIE) effects, piezochromic behaviors under hydrostatic pressure, and potential for optoelectronic applications. For instance, a novel diphenylacrylonitrile derivative exhibited significant shifts in fluorescence color when subjected to pressure, indicating its utility in developing pressure-sensitive materials and devices (Ouyang et al., 2016).

Antioxidant Activity

Some research has focused on the preparation of thiazolidin-4-one derivatives, which were further reacted with acrylonitrile to assess their antioxidant activities. These compounds were evaluated biologically, with many showing promising antioxidant properties, suggesting their potential for further pharmacological studies (El Nezhawy et al., 2009).

Fungicidal Activity

The synthesis of thiazolylacrylonitriles and their fungicidal activities have been investigated, revealing that these compounds exhibit significant inhibition against certain fungi, indicating their potential as fungicidal agents (Shen De-long, 2010).

Nonlinear Optical Limiting

Derivatives have been designed for applications in nonlinear optical limiting, demonstrating their effectiveness in protecting optical sensors and human eyes from intense light sources. These studies show the compounds' potential in developing photonic and optoelectronic devices (Anandan et al., 2018).

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential biological activity. It could also be interesting to investigate its physical and chemical properties in more detail .

Properties

IUPAC Name

(Z)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9Cl2FN2S/c19-15-6-3-12(8-16(15)20)17-10-24-18(23-17)13(9-22)7-11-1-4-14(21)5-2-11/h1-8,10H/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABCAKMFRVSCMH-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(/C#N)\C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9Cl2FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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